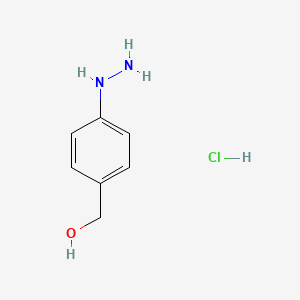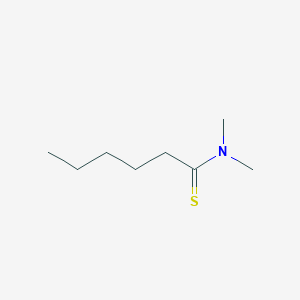
N,N-Dimethylhexanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylhexanethioamide is an organic compound characterized by the presence of a thioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylhexanethioamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexanoyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylhexanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethylhexanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-Dimethylhexanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- N,N-Dimethylthioacetamide
Comparison
N,N-Dimethylhexanethioamide is unique due to its longer alkyl chain compared to N,N-Dimethylformamide and N,N-Dimethylacetamide This structural difference can influence its solubility, reactivity, and biological activity
Propriétés
Numéro CAS |
5310-03-2 |
|---|---|
Formule moléculaire |
C8H17NS |
Poids moléculaire |
159.29 g/mol |
Nom IUPAC |
N,N-dimethylhexanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 |
Clé InChI |
ULXRLYDARMWIKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



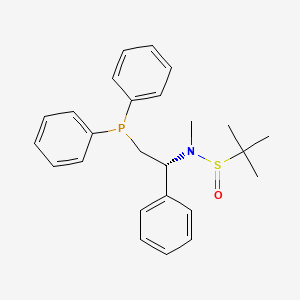
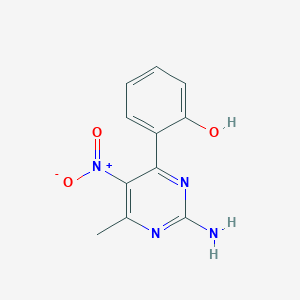
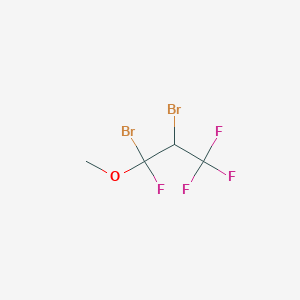
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)
![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)
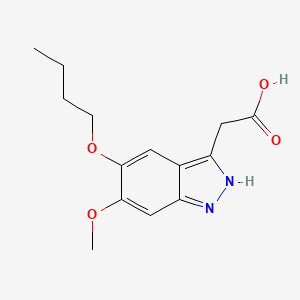
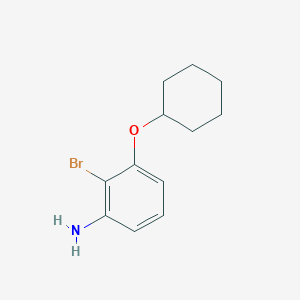
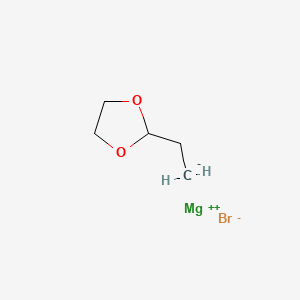
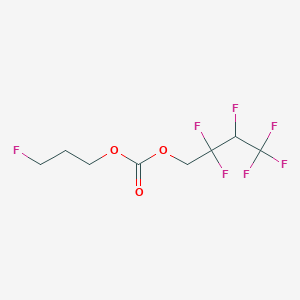

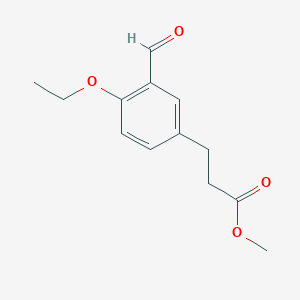
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)
